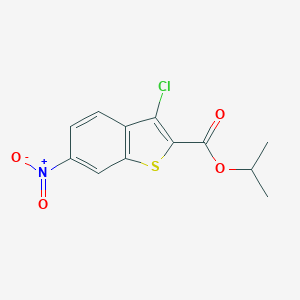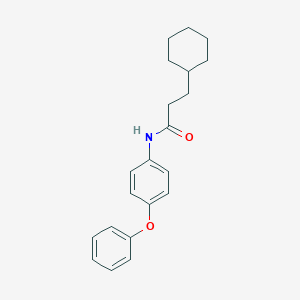METHANONE](/img/structure/B335060.png)
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a thienyl group, and a pyrazolyl carbonyl moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyrazolyl Carbonyl Moiety: The final step involves the coupling of the quinoline-thienyl intermediate with a pyrazole derivative through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the thienyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted thienyl-quinoline derivatives.
Scientific Research Applications
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-thienyl)quinoline: Lacks the pyrazolyl carbonyl moiety.
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]quinoline: Lacks the thienyl group.
2-(5-chloro-2-thienyl)-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of the pyrazolyl carbonyl moiety.
Uniqueness
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is unique due to the presence of both the thienyl and pyrazolyl carbonyl groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H14ClN3OS |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C19H14ClN3OS/c1-11-9-12(2)23(22-11)19(24)14-10-16(17-7-8-18(20)25-17)21-15-6-4-3-5-13(14)15/h3-10H,1-2H3 |
InChI Key |
WJOUBRLLQCPWBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B334977.png)
![1-(Bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B334982.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334983.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B334985.png)
![ethyl 6-amino-5-cyano-4-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2-phenyl-4H-pyran-3-carboxylate](/img/structure/B334986.png)
![2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B334987.png)

![2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B334989.png)
![4,5-DIMETHYL-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B334991.png)
![METHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B334993.png)

![3-(Ethylsulfanyl)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B334996.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-chloropyridine-3-carboxamide](/img/structure/B334998.png)
![ethyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335000.png)
